Hydrogen-Bond Donor Count vs. N,N-Dimethylpropanamide Analog: Impact on Permeability and Solubility
The target compound possesses two hydrogen-bond donors (HBDs: the primary amine on the pyrazole and the secondary amide NH). Its closest commercially available analog, 2-(3-Amino-5-methylpyrazol-1-yl)-N,N-dimethylpropanamide (CAS 1694102-26-5), has only one HBD due to the tertiary amide . This difference directly influences oral bioavailability potential, as compounds exceeding 1 HBD generally exhibit reduced passive membrane permeability according to Lipinski's rule-based druglikeness analysis [1].
| Evidence Dimension | Hydrogen-bond donor count |
|---|---|
| Target Compound Data | 2 HBD (primary amine + secondary amide NH) |
| Comparator Or Baseline | 2-(3-Amino-5-methylpyrazol-1-yl)-N,N-dimethylpropanamide (CAS 1694102-26-5): 1 HBD (primary amine only; tertiary amide has no HBD) |
| Quantified Difference | 1 additional HBD for target compound |
| Conditions | Structural analysis based on molecular formula and functional group count (no experimental permeability assay available) |
Why This Matters
The extra hydrogen-bond donor in the target compound may reduce passive membrane permeability relative to the N,N-dimethyl analog, making the target compound potentially more suitable for applications prioritizing aqueous solubility over cellular penetration, or as a synthetic intermediate requiring a reactive secondary amide handle.
- [1] Lipinski CA, Lombardo F, Dominy BW, Feeney PJ. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv Drug Deliv Rev. 2001;46(1-3):3-26. View Source
